Cas no 1086062-90-9 (6-bromo-4-chloro-8-methylquinoline)

6-Bromo-4-chloro-8-methylquinoline is a halogenated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct substitution pattern—incorporating bromo, chloro, and methyl functional groups—enhances its reactivity, making it a valuable intermediate for constructing complex heterocyclic compounds. The electron-withdrawing effects of the halogens and the steric influence of the methyl group contribute to selective reactivity in cross-coupling and nucleophilic substitution reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including potential antimicrobial and anticancer agents. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications.
6-bromo-4-chloro-8-methylquinoline structure
1086062-90-9 structure
商品名:6-bromo-4-chloro-8-methylquinoline
CAS番号:1086062-90-9
MF:C10H7NClBr
メガワット:256.52628
MDL:MFCD12192753
CID:1186230
PubChem ID:329773635

6-bromo-4-chloro-8-methylquinoline 化学的及び物理的性質

名前と識別子

    • 6-bromo-4-chloro-8-methylquinoline
    • SureCN730007
    • CTK8C6601
    • EN300-67702
    • SCHEMBL730007
    • ANZWRYPWQLXDFC-UHFFFAOYSA-N
    • DTXSID20656129
    • MFCD12192753
    • AS-82192
    • 6-Bromo-4-chloro-8-methylquinoline, AldrichCPR
    • DA-36432
    • AKOS009580537
    • CS-0200433
    • E80203
    • 1086062-90-9
    • J-002169
    • MDL: MFCD12192753
    • インチ: InChI=1S/C10H7BrClN/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3
    • InChIKey: ANZWRYPWQLXDFC-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC2=C(C=CN=C12)Cl)Br

計算された属性

  • せいみつぶんしりょう: 254.94500
  • どういたいしつりょう: 254.94504g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

  • PSA: 12.89000
  • LogP: 3.95910

6-bromo-4-chloro-8-methylquinoline セキュリティ情報

6-bromo-4-chloro-8-methylquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-67702-1.0g
6-bromo-4-chloro-8-methylquinoline
1086062-90-9 95%
1g
$0.0 2023-05-25
Enamine
EN300-67702-0.25g
6-bromo-4-chloro-8-methylquinoline
1086062-90-9 95%
0.25g
$110.0 2023-02-13
Enamine
EN300-67702-0.5g
6-bromo-4-chloro-8-methylquinoline
1086062-90-9 95%
0.5g
$209.0 2023-02-13
eNovation Chemicals LLC
Y1248552-5g
6-Bromo-4-chloro-8-methylquinoline
1086062-90-9 98%
5g
$200 2024-06-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BBO000310-1G
6-Bromo-4-chloro-8-methylquinoline
1086062-90-9
1g
¥5233.08 2023-11-10
TRC
B821165-100mg
6-Bromo-4-chloro-8-methylquinoline
1086062-90-9
100mg
$ 70.00 2022-06-06
eNovation Chemicals LLC
Y1248552-250mg
6-Bromo-4-chloro-8-methylquinoline
1086062-90-9 98%
250mg
$65 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-291227-250 mg
6-Bromo-4-chloro-8-methylquinoline,
1086062-90-9
250MG
¥1,354.00 2023-07-11
Enamine
EN300-67702-2.5g
6-bromo-4-chloro-8-methylquinoline
1086062-90-9 95%
2.5g
$586.0 2023-02-13
Aaron
AR008495-100mg
6-Bromo-4-chloro-8-methylquinoline
1086062-90-9 97%
100mg
$6.00 2025-01-23

6-bromo-4-chloro-8-methylquinoline 関連文献

6-bromo-4-chloro-8-methylquinolineに関する追加情報

6-Bromo-4-Chloro-8-Methylquinoline: A Comprehensive Overview

6-Bromo-4-Chloro-8-Methylquinoline is a heterocyclic aromatic compound with the CAS number 1086062-90-9. This compound belongs to the quinoline family, which is a class of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of substituents such as bromine, chlorine, and methyl groups at specific positions on the quinoline skeleton imparts unique chemical and biological properties to this compound.

The quinoline framework is widely recognized for its versatility in organic synthesis and its applications in various fields, including pharmacology, agrochemistry, and materials science. The substitution pattern in 6-bromo-4-chloro-8-methylquinoline plays a crucial role in determining its reactivity, stability, and bioavailability. Recent studies have highlighted the potential of this compound as a precursor for the synthesis of advanced materials and as a building block in drug discovery.

One of the most significant areas of research involving 6-bromo-4-chloro-8-methylquinoline is its application in antitumor drug development. Scientists have explored the compound's ability to inhibit key enzymes involved in cancer cell proliferation. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent cytotoxic activity against various human cancer cell lines, including those resistant to conventional chemotherapy drugs. The bromine and chlorine substituents are believed to enhance the compound's ability to interact with specific molecular targets, making it a promising candidate for further preclinical testing.

In addition to its therapeutic potential, 6-bromo-4-chloro-8-methylquinoline has also been investigated for its role in agricultural chemistry. Researchers have found that certain analogs of this compound possess effective insecticidal properties, which could be harnessed to develop eco-friendly pest control solutions. The methyl group at position 8 contributes to the compound's lipophilicity, enhancing its ability to penetrate cellular membranes and disrupt essential biochemical pathways in target organisms.

The synthesis of 6-bromo-4-chloro-8-methylquinoline involves a series of carefully controlled reactions, including Friedlander annulation and subsequent substitution reactions. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better purity levels during the synthesis process. These improvements are critical for scaling up production to meet the growing demand for this compound in both academic research and industrial applications.

From an environmental standpoint, understanding the degradation pathways of 6-bromo-4-chloro-8-methylquinoline is essential for assessing its ecological impact. Studies conducted under simulated environmental conditions reveal that the compound undergoes rapid photodegradation under UV light, reducing its persistence in aquatic systems. This finding is particularly relevant for regulatory agencies evaluating the environmental safety of compounds derived from this structure.

In conclusion, 6-bromo-4-chloro-8-methylquinoline represents a valuable molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and biological evaluations, position it as a key player in future innovations within the fields of medicine and agriculture. Continued research into this compound will undoubtedly unlock new opportunities for harnessing its full potential while ensuring its safe use in various industrial processes.

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Amadis Chemical Company Limited
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